molecular formula C17H22N6 B2893549 3-Cyclopropyl-6-(4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl)pyridazine CAS No. 2034234-17-6

3-Cyclopropyl-6-(4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl)pyridazine

Cat. No. B2893549
CAS RN: 2034234-17-6
M. Wt: 310.405
InChI Key: RLEVXXDEWBJCJJ-UHFFFAOYSA-N
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Description

The compound “3-Cyclopropyl-6-(4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a cyclopropyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of nitrogen in the pyrimidine and piperazine rings makes this compound a heterocyclic amine .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .

Scientific Research Applications

Antibacterial and Anticancer Properties

  • Antibacterial Activity : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have demonstrated better biofilm inhibition activities than Ciprofloxacin, indicating their potential as effective antibacterial agents (Mekky & Sanad, 2020).

  • Anticancer Activity : A study on novel heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents also highlighted their potential anticancer properties. Eight compounds were found to have high activities, underscoring the therapeutic potential of these novel compounds (Azab, Youssef, & El-Bordany, 2013).

Analgesic and Anti-inflammatory Applications

  • Analgesic Properties : Some novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives possessing sulfonamido moieties have been identified as potential antimicrobial agents with implications for analgesic applications. These findings suggest the versatility of such compounds in treating pain-related conditions (Al-Kamali & Al-Hazmi, 2014).

  • Anti-inflammatory Activity : The synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives has revealed promising anti-inflammatory and analgesic properties. These compounds have been synthesized with diverse N and O heterocyclic moieties, indicating their potential as therapeutic agents for inflammation and pain management (Mosaad et al., 2010).

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-12-13(2)18-11-19-17(12)23-9-7-22(8-10-23)16-6-5-15(20-21-16)14-3-4-14/h5-6,11,14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEVXXDEWBJCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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